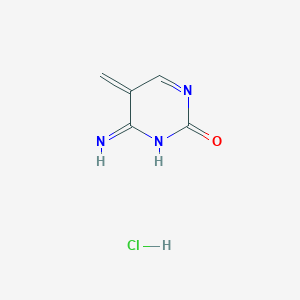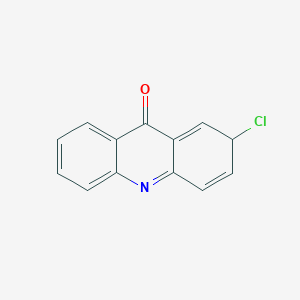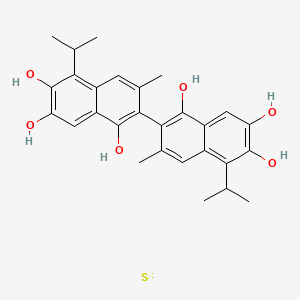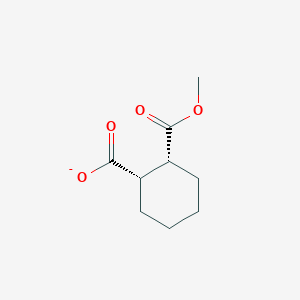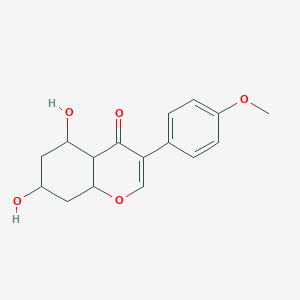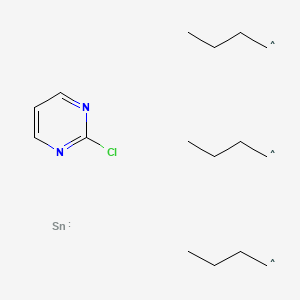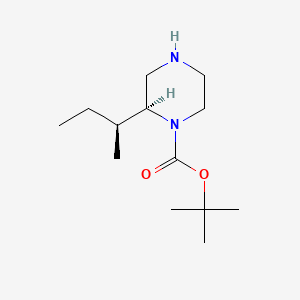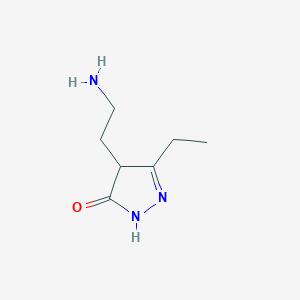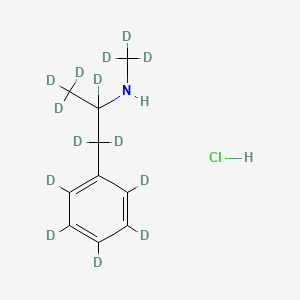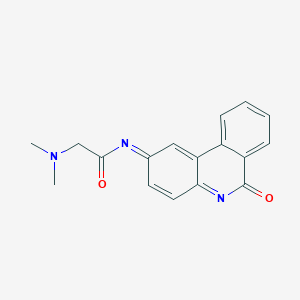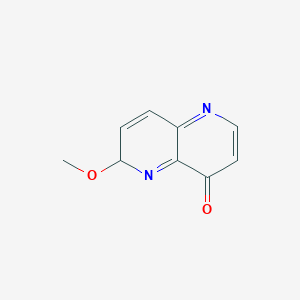![molecular formula C23H40N6O7S2 B12356602 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid](/img/structure/B12356602.png)
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid is a complex organic molecule. . This compound is often used as a reference standard in pharmaceutical research and quality control.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid involves multiple steps. The key steps include:
Formation of the pyrazolo[4,3-d]pyrimidin-7-one core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfonylphenyl group: This step involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the ethoxy and methylpiperazinyl groups: These groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or continuous flow reactors: To ensure consistent reaction conditions.
Purification steps: Such as crystallization, filtration, and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to thiol derivatives.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines and alcohols for substitution reactions.
Major Products
Oxidation products: Aldehydes or carboxylic acids.
Reduction products: Thiol derivatives.
Substitution products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
The compound has several scientific research applications:
Pharmaceutical research: Used as a reference standard for quality control and method validation in the production of sildenafil.
Biological studies: Investigated for its potential effects on various biological pathways.
Medicinal chemistry: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industrial applications: Used in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid involves its interaction with specific molecular targets:
Phosphodiesterase inhibition: Similar to sildenafil, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic guanosine monophosphate.
Pathways involved: This inhibition affects various signaling pathways, particularly those involved in smooth muscle relaxation and vasodilation.
相似化合物的比较
Similar Compounds
Sildenafil: The parent compound, known for its use in treating erectile dysfunction.
Vardenafil: Another phosphodiesterase inhibitor with similar structure and function.
Tadalafil: A longer-acting phosphodiesterase inhibitor.
Uniqueness
Structural differences: The presence of the ethoxy and methylpiperazinyl groups distinguishes it from sildenafil and other similar compounds.
Pharmacokinetic properties: These structural differences may result in variations in absorption, distribution, metabolism, and excretion.
属性
分子式 |
C23H40N6O7S2 |
|---|---|
分子量 |
576.7 g/mol |
IUPAC 名称 |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid |
InChI |
InChI=1S/C22H36N6O4S.CH4O3S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;1-5(2,3)4/h8-9,14,17,19-21,23,25H,5-7,10-13H2,1-4H3,(H,24,29);1H3,(H,2,3,4) |
InChI 键 |
NIZWUSWLGFTBAA-UHFFFAOYSA-N |
规范 SMILES |
CCCC1C2C(C(=O)NC(N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)N(N1)C.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


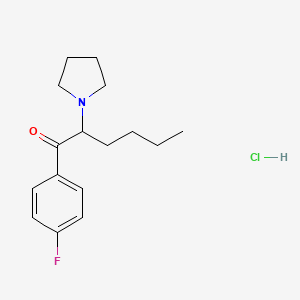
![8aH-pyrido[2,3-b]pyrazin-6-one](/img/structure/B12356524.png)
![[(2R,3S,4S)-2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)pentyl] butanoate](/img/structure/B12356532.png)
